(2E)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
Description
The compound (2E)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system bridging two heteroaromatic rings: a 1,2,4-triazole-substituted phenyl group and a 1,3,5-trimethylpyrazole moiety. Such compounds are often synthesized via aldol condensation, a method widely used for chalcone derivatives .
Properties
IUPAC Name |
(E)-1-[4-(1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-16(13(2)21(3)20-12)8-9-17(23)14-4-6-15(7-5-14)22-11-18-10-19-22/h4-11H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZQSYVGLANRKE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a hybrid molecule that incorporates both triazole and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , and its structure features a triazole ring attached to a phenyl group and a pyrazole moiety. The structural characteristics significantly influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrazole scaffolds. For instance, derivatives similar to our compound have shown promising results against various bacterial strains. A study reported that compounds with triazole rings exhibited significant growth inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains like Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 4.0 to 5.1 μg/ml .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/ml) |
|---|---|---|
| Compound A | S. aureus | 4.8 |
| Compound B | E. coli | 5.1 |
| Compound C | Pseudomonas aeruginosa | 6.0 |
Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH free radical scavenging assay. The results indicated that the compound exhibits significant antioxidant activity compared to standard antioxidants. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Research has indicated that triazole and pyrazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation in various cancer lines such as breast and lung cancers .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 12.5 |
| Compound E | A549 (Lung Cancer) | 15.0 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, the triazole moiety may interfere with fungal cell wall synthesis or bacterial protein synthesis pathways, while the pyrazole component can induce apoptosis in cancer cells through caspase activation . Molecular docking studies have suggested favorable binding affinities with target enzymes involved in these pathways.
Case Studies
In a recent case study involving a series of synthesized triazole-pyrazole hybrids, compounds were screened for their biological activities. One notable derivative showed potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for further development . Another study highlighted its efficacy in reducing tumor growth in vivo models by enhancing apoptosis markers in treated cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of the target compound with two analogs:
Key Observations:
Synthesis Consistency : All compounds utilize aldol condensation, but substituent electronic effects (e.g., electron-withdrawing triazole vs. electron-donating methylphenyl) may alter reaction kinetics or regioselectivity .
Solubility and Lipophilicity
- The target compound’s triazole group introduces polarity, likely improving aqueous solubility compared to the thienyl-containing analog . However, the 1,3,5-trimethylpyrazole moiety counterbalances this with increased hydrophobicity.
- Imidazole analogs (e.g., ) may exhibit intermediate solubility due to imidazole’s moderate polarity.
Crystallographic and Computational Comparisons
- Software Utilization: Crystal structures of related compounds (e.g., ) are often refined using SHELXL, a program renowned for high-resolution small-molecule refinement . The absence of crystallographic data for the target compound highlights a gap in current literature.
- Similarity Metrics: Computational similarity assessments (e.g., Tanimoto coefficients) would classify the target compound as structurally distinct from imidazole or thienyl analogs due to heterocycle differences, despite shared enone backbones .
Research Findings and Gaps
Synthetic Optimization : The target compound’s synthesis route remains unverified but is likely analogous to methods in . Yield optimization may require tailored conditions (e.g., catalyst selection, solvent polarity adjustments).
Biological Data Deficiency: No explicit bioactivity data exists for the target compound, unlike some analogs screened for antimicrobial or anticancer properties.
Crystallographic Need : Structural elucidation via single-crystal X-ray diffraction (using SHELXL ) is critical to validate conformational stability and intermolecular interactions.
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of (2E)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one?
Methodological Answer:
The synthesis typically involves aldol condensation or click chemistry. For aldol condensation, ethanolic NaOH at room temperature is effective for forming the α,β-unsaturated ketone core, yielding ~60–80% after purification . For triazole ring formation (e.g., via copper-catalyzed azide-alkyne cycloaddition), THF/water mixtures at 50°C with CuSO₄/ascorbate catalysts yield ~61% after 16 hours . Key parameters include solvent polarity, catalyst loading, and temperature control. Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (mean C–C = 0.004 Å) and stereochemistry (E/Z configuration) .
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., 1,3,5-trimethylpyrazole protons at δ 2.1–2.4 ppm) .
- FT-IR: Validates carbonyl stretching (~1680 cm⁻¹) and triazole C=N vibrations (~1520 cm⁻¹) .
- HPLC-MS: Ensures purity (>95%) and identifies by-products (e.g., unreacted aldehydes) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays: Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays) to confirm target specificity .
- Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Impurity profiling: Use preparative HPLC to isolate minor components and test their bioactivity .
Advanced: What strategies improve regioselectivity in the aldol condensation step during synthesis?
Methodological Answer:
- Solvent modulation: Polar aprotic solvents (e.g., DMF) favor enolate formation, while ethanol enhances keto-enol tautomer equilibrium .
- Catalyst tuning: NaOH vs. KOH alters base strength, affecting enolate stability and regioselectivity .
- Temperature control: Lower temperatures (0–5°C) slow competing reactions (e.g., over-condensation) .
Basic: What purification methods are recommended post-synthesis?
Methodological Answer:
- Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 6:4) removes unreacted precursors .
- Recrystallization: Ethanol/water mixtures (8:2) yield high-purity crystals suitable for SC-XRD .
- Size-exclusion chromatography (SEC): Separates oligomeric by-products in polar solvents (e.g., DMSO) .
Advanced: How does the 1H-1,2,4-triazole moiety influence electronic properties and reactivity?
Methodological Answer:
The triazole ring acts as a π-acceptor, stabilizing the enone system via conjugation. Computational studies (DFT/B3LYP) show:
- Charge distribution: Triazole N-atoms withdraw electron density, polarizing the carbonyl group (Mulliken charge: −0.42 e) .
- HOMO-LUMO gap: Reduced gap (~4.2 eV) enhances electrophilic reactivity at the β-carbon .
Experimental validation via cyclic voltammetry (CV) is recommended .
Basic: What are common synthetic by-products, and how are they characterized?
Methodological Answer:
- Aldol adducts: Over-condensation products (e.g., dimeric enones) identified via HPLC retention time shifts .
- Triazole regioisomers: 1,4- vs. 1,5-substituted triazoles distinguished by ¹H NMR coupling patterns .
- Oxidation by-products: Quinone derivatives detected via UV-Vis (λmax ~450 nm) .
Advanced: What computational methods predict binding modes to kinase targets?
Methodological Answer:
- Molecular docking (AutoDock Vina): Predicts interactions with ATP-binding pockets (e.g., CDK2, PDB: 1HCL) .
- Molecular dynamics (MD) simulations (GROMACS): Assess stability of hydrogen bonds (e.g., triazole-Lys33) over 100 ns trajectories .
- Free-energy perturbation (FEP): Quantifies binding affinity changes upon methyl group substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
